![molecular formula C9H18N2O3 B1424412 (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 870632-89-6](/img/structure/B1424412.png)
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
“(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound. It is a derivative of pyrrolidine, which is a cyclic secondary amine . The compound has a molecular formula of C10H20N2O3 and a molecular weight of 216.2796 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3rd and 4th positions on the ring are substituted with a hydroxy group and a carbamic acid tert-butyl ester group, respectively .Scientific Research Applications
Synthesis and Structural Analysis
Intramolecular α-Amidoalkylation Reactions : This compound has been utilized in the synthesis of amines and succinimides, showcasing its role in asymmetric synthesis and structural diversity in chemical compounds (Garcia et al., 2006).
Crystallographic Studies : Another application is in crystallographic studies, where similar compounds have been characterized using techniques like FT-NMR and FT-IR spectroscopy, demonstrating their utility in structural analysis and molecular conformation studies (Kant et al., 2015).
Chemical Synthesis and Reactions
Synthesis of Pyrroles : The compound plays a crucial role in the synthesis of pyrroles, which are important in the development of pharmaceuticals and other organic compounds. It's used in reactions with singlet oxygen to yield various pyrrole derivatives (Wasserman et al., 2004).
Development of Drug Intermediates : An efficient process has been designed for the synthesis of drug intermediates using similar compounds, highlighting its significance in pharmaceutical synthesis and drug development (Min, 2010).
Photoredox-Catalyzed Reactions
- Photocatalysis in Synthesis : It's involved in photoredox-catalyzed reactions, indicating its potential in the synthesis of complex organic compounds through environmentally friendly photocatalysis methods (Wang et al., 2022).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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